[1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone
Description
Properties
Molecular Formula |
C21H26ClN5O2 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26ClN5O2/c1-29-18-5-3-2-4-17(18)25-12-14-27(15-13-25)21(28)16-8-10-26(11-9-16)20-7-6-19(22)23-24-20/h2-7,16H,8-15H2,1H3 |
InChI Key |
WDKUTEQIKCQSSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Dicarbonyl Condensation
The pyridazine ring is synthesized via condensation of hydrazine with a 1,4-dicarbonyl compound (e.g., maleic anhydride or acetylenedicarboxylate) under acidic or basic conditions. For chlorination at the 6-position, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is employed at 80–100°C, achieving >90% conversion.
Key Reaction Parameters
Functionalization of the Piperidine Ring
The 4-piperidyl group is introduced via nucleophilic substitution or reductive amination:
Nucleophilic Substitution
6-Chloro-3-pyridazine reacts with 4-aminopiperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) using potassium carbonate (K₂CO₃) as a base. Reaction at 60°C for 12h yields 1-(6-chloro-3-pyridazinyl)-4-piperidine.
Optimized Conditions
Reductive Amination
Alternative routes utilize 4-piperidone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method achieves 70–75% yield but requires purification via column chromatography.
Synthesis of 4-(2-Methoxyphenyl)piperazine
The 2-methoxyphenyl-substituted piperazine is prepared through Ullmann coupling or direct alkylation:
Ullmann Coupling
2-Methoxyphenyl bromide reacts with piperazine in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline at 110°C. This method affords 4-(2-methoxyphenyl)piperazine in 65% yield.
Catalytic System
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | DMSO | 65% |
Direct Alkylation
Piperazine is alkylated with 2-methoxybenzyl chloride using triethylamine (Et₃N) in dichloromethane (DCM). While faster (3h), yields are lower (55–60%) due to over-alkylation side reactions.
Methanone Bridge Formation
The final coupling of the two intermediates employs carbodiimide-mediated amidation or Friedel-Crafts acylation:
Carbodiimide-Mediated Coupling
1-(6-Chloro-3-pyridazinyl)-4-piperidine-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. Reaction with 4-(2-methoxyphenyl)piperazine at 0°C for 2h yields the target compound in 82% purity.
Critical Parameters
Friedel-Crafts Acylation
An alternative route uses aluminum chloride (AlCl₃) to catalyze the acylation of 4-(2-methoxyphenyl)piperazine with 1-(6-chloro-3-pyridazinyl)-4-piperidyl carbonyl chloride. This method, however, results in lower yields (60–65%) due to electrophilic over-reactivity.
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Structural validation relies on:
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar pyridazine ring and equatorial orientation of the 2-methoxyphenyl group on piperazine.
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility:
Flow Reaction Parameters
| Step | Residence Time | Temperature | Yield |
|---|---|---|---|
| Pyridazine chlorination | 30 min | 90°C | 89% |
| Piperidine coupling | 2h | 60°C | 81% |
| Final acylation | 1h | 25°C | 78% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Synthetic Routes and Reaction Mechanisms
The compound is synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, and functional group transformations . A generalized synthetic pathway includes:
*Yields are approximate and dependent on optimization.
Pyridazinyl Chloride Reactivity
The 6-chloro substituent on the pyridazine ring undergoes nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols under mild conditions :
Key Reactions:
-
Amine substitution : Forms piperazine derivatives (e.g., with morpholine or piperazine) .
-
Methanolysis : Produces methoxy-pyridazine analogs at 60°C in MeOH/NaHCO₃.
Piperazine and Piperidine Reactivity
-
Acylation : The piperazine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in THF to form amides .
-
Alkylation : Quaternary ammonium salts form via alkyl halide reactions (e.g., methyl iodide) .
Catalytic Cross-Coupling Reactions
The pyridazinyl chloride participates in palladium-catalyzed cross-couplings:
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under acidic or oxidative environments :
-
Hydrolytic degradation : Cleavage of the methanone group occurs at pH < 3 (t₁/₂ = 12 h) .
-
Photodegradation : UV light (λ = 254 nm) induces ring-opening reactions in pyridazine.
Key Research Findings
-
Antagonist activity : Structural analogs show nanomolar affinity for serotonin receptors (5-HT₁A/2A), attributed to the methoxyphenyl-piperazine moiety .
-
Metabolic stability : Hepatic microsomal studies indicate rapid N-demethylation of the piperidine ring (t₁/₂ = 45 min) .
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity.
Table 1: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 20 µg/mL |
These results suggest that the compound's structure enhances its efficacy against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanisms of action may involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Assays
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| K562 (Leukemia) | 30 | Cell cycle arrest |
These findings indicate the potential of this compound in cancer therapy, warranting further exploration in clinical settings.
Neuroprotective Effects
Preliminary research suggests that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Studies have indicated that it can modulate neurotransmitter levels and protect against oxidative stress.
Table 3: Neuroprotective Activity
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Study A | In vitro neuronal cells | Reduced oxidative stress markers |
| Study B | Animal model | Improved cognitive function |
These results highlight the need for further investigation into its mechanisms and therapeutic potential in neuroprotection.
Case Study 1: Evaluation of Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated comparable or superior activity to conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Mechanisms
Another study focused on elucidating the anticancer mechanisms of the compound by examining its effects on apoptosis-related proteins. The study found that treatment with this compound led to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins, confirming its role in promoting cancer cell death.
Mechanism of Action
The mechanism of action of [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
Key Observations:
- Substituent Impact : The 2-methoxyphenyl group in the target compound and HBK14 enhances lipophilicity compared to UDO’s trifluoromethyl group, which improves metabolic stability .
- Synthesis Complexity : The target compound’s pyridazinyl-piperidine core requires specialized coupling steps, contrasting with simpler alkylation in HBK14 or reductive amination in Compound 13 .
Functional Analogues with Heterocyclic Variations
Key Observations:
- Heterocycle Influence : Pyridazinyl (target) vs. pyrazole (oxathiapiprolin) cores alter electron distribution, affecting target binding. Pyridazines may offer stronger π-π stacking than pyrazoles .
Q & A
Q. What are the recommended synthetic routes for preparing [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of structurally similar piperazinyl methanones involves coupling substituted pyridazinyl-piperidine intermediates with 4-(2-methoxyphenyl)piperazine via amide bond formation. Key steps include:
- Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen .
- Optimization of reaction time (typically 12–24 hours) and temperature (room temperature to 40°C) to improve yields .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol-water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Comprehensive characterization requires:
- Spectroscopic Analysis :
- 1H/13C-NMR : Verify substituent positions (e.g., 2-methoxyphenyl resonance at δ 3.8–4.0 ppm for OCH3) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated vs. observed m/z) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Although direct toxicity data are limited, general precautions for piperazine derivatives include:
- Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/contact .
- Storage in airtight containers at 2–8°C, away from oxidizing agents .
- Emergency measures: For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 6-chloro-pyridazinyl with fluorophenyl groups) to assess binding affinity .
- Biological Assays : Test analogs against target receptors (e.g., serotonin/dopamine receptors) using radioligand displacement assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites .
Q. What analytical techniques are suitable for resolving contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in crystal structure reports can be addressed via:
- Single-Crystal X-ray Diffraction : Refine unit cell parameters using programs like SHELXL, focusing on torsional angles of the piperazino-methanone moiety .
- Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition >200°C) to ensure crystallinity .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic variations .
Q. How can researchers design experiments to investigate the compound’s metabolic stability in vitro?
- Methodological Answer : Metabolic profiling involves:
- Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor; monitor degradation via LC-MS/MS .
- Cytochrome P450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
- Half-life (t½) Calculation : Apply nonlinear regression to metabolite formation data .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for this compound?
- Methodological Answer : Address discrepancies by:
- Solubility Screening : Test in multiple solvents (e.g., DMSO, PBS, ethanol) using UV-Vis spectroscopy (λmax ~250–300 nm) .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions that may skew solubility readings .
- Standardized Protocols : Adopt USP guidelines for equilibrium solubility measurements (e.g., shake-flask method) .
Experimental Design Considerations
Q. What in vivo experimental models are appropriate for evaluating this compound’s pharmacokinetics?
- Methodological Answer : Pharmacokinetic studies require:
- Rodent Models : Administer intravenously/orally to rats; collect plasma samples at timed intervals for LC-MS analysis .
- Tissue Distribution : Sacrifice animals post-dose; quantify compound levels in brain, liver, and kidneys .
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
